N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC8541992
Molecular Formula: C23H21N5O2S
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N5O2S |
|---|---|
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H21N5O2S/c1-16-6-8-19(9-7-16)28-22(17-10-12-24-13-11-17)26-27-23(28)31-15-21(29)25-18-4-3-5-20(14-18)30-2/h3-14H,15H2,1-2H3,(H,25,29) |
| Standard InChI Key | NHFBFOVRNCFDIR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=NC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=NC=C4 |
Introduction
N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the class of triazole derivatives. It features a triazole ring, a pyridine moiety, and substituted phenyl groups, contributing to its diverse chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry and pharmacology due to its unique combination of functional groups, which enhance its interaction with various biological targets.
Synthesis
The synthesis of N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. These methods require precise control over reaction conditions to ensure high yield and purity. The general synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the sulfanyl group and the attachment of the methoxyphenyl moiety.
Synthesis Steps
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Formation of the Triazole Ring: This involves the reaction of appropriate precursors to form the triazole core.
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Introduction of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring through a suitable alkylation reaction.
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Attachment of the Methoxyphenyl Moiety: The final step involves linking the methoxyphenyl group to the acetamide portion of the molecule.
Biological Activities and Potential Applications
Triazole derivatives, including N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, are known for their diverse biological activities. These compounds have shown potential in various fields, including antifungal and anticancer research. The unique structural features of this compound enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
Potential Applications Table
| Application Area | Description |
|---|---|
| Antifungal Agents | Potential use against fungal pathogens |
| Anticancer Agents | Investigation into its efficacy against cancer cells |
| Medicinal Chemistry | Research into its interactions with biological systems |
Comparison with Similar Compounds
Several compounds share structural features with N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Notable examples include:
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N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains chlorinated phenyl groups.
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N-(3-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Features different pyridine substitution.
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N-(3-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,3-thiadiazole: Contains a thiadiazole ring instead of a triazole.
Comparison Table
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C23H21N5O2S | Triazole, Pyridine, Sulfanyl |
| N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C23H21ClN5O2S | Chlorinated Phenyl Groups |
| N-(3-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C18H19N5O2S | Different Pyridine Substitution |
| N-(3-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,3-thiadiazole | C18H15ClN2O3 | Thiadiazole Ring |
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